molecular formula C10H12N2O4S B8617474 N-cyclobutyl-2-nitrobenzenesulfonamide CAS No. 716316-26-6

N-cyclobutyl-2-nitrobenzenesulfonamide

Cat. No.: B8617474
CAS No.: 716316-26-6
M. Wt: 256.28 g/mol
InChI Key: JOLGPSZHNCIGDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclobutyl-2-nitrobenzenesulfonamide is a sulfonamide derivative featuring a nitro group at the 2-position of the benzene ring and a cyclobutyl substituent on the sulfonamide nitrogen. Sulfonamides are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic properties and bioactivity.

Properties

CAS No.

716316-26-6

Molecular Formula

C10H12N2O4S

Molecular Weight

256.28 g/mol

IUPAC Name

N-cyclobutyl-2-nitrobenzenesulfonamide

InChI

InChI=1S/C10H12N2O4S/c13-12(14)9-6-1-2-7-10(9)17(15,16)11-8-4-3-5-8/h1-2,6-8,11H,3-5H2

InChI Key

JOLGPSZHNCIGDY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

The structural and functional attributes of N-cyclobutyl-2-nitrobenzenesulfonamide are best contextualized against analogs with varying substituents or nitro group positions. Below is a detailed analysis:

Substituent Effects on Physical and Chemical Properties

N-Ethyl-2-Nitrobenzenesulfonamide (CAS 23530-40-7)
  • Substituent : Ethyl group (linear alkyl).
  • Key Differences : The ethyl group lacks the steric strain of cyclobutyl, leading to higher conformational flexibility. A patent application highlights its synthesis via an optimized industrial process involving sulfonation and amidation, suggesting scalability advantages over cyclobutyl derivatives .
  • Similarity Score : 0.75 (moderate structural overlap) .
N-(2-Chlorophenyl)-2-Nitrobenzenesulfonamide
  • Substituent : 2-Chlorophenyl (aromatic, electron-withdrawing).
  • Key Differences : The chloro group enhances electron-withdrawing effects, increasing sulfonamide acidity. Crystallographic studies reveal a planar sulfonamide moiety with intermolecular hydrogen bonding, stabilizing the crystal lattice . Cyclobutyl derivatives may exhibit reduced crystallinity due to steric hindrance.
4-Amino-3-Nitrobenzenesulfonamide (CAS 2360-19-2)
  • Substituent: Amino and nitro groups at 4- and 3-positions, respectively.
  • Key Differences: The 3-nitro/4-amino configuration creates a push-pull electronic system, enhancing solubility in polar solvents. This contrasts with 2-nitro derivatives, where resonance effects are less pronounced .

Nitro Group Position and Electronic Effects

  • 2-Nitro vs. 3-Nitro Isomers: 2-Nitro Derivatives (e.g., this compound): The nitro group at the 2-position directs electron density away from the sulfonamide moiety, increasing electrophilicity.

Structural Similarity Analysis

A computational similarity assessment () ranks analogs based on structural overlap:

Compound Similarity Score Notable Features
This compound 1.00 (Reference) High steric strain, moderate solubility
CAS 6325-93-5 0.84 Unspecified substituent; high similarity
CAS 2360-19-2 0.80 3-Nitro, 4-amino substitution
N-Ethyl-2-nitrobenzenesulfonamide 0.75 Flexible alkyl chain, industrial synthesis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.